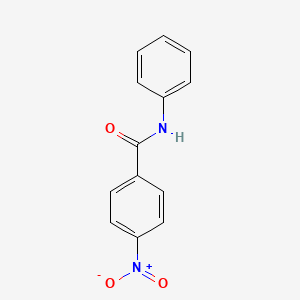











|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].ClC(C(Cl)=O)=O.[C:19]1([NH2:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N(CC)CC)C>ClCCl.CN(C)C=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:25][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:10])=[CH:11][CH:12]=1)([O-:3])=[O:2]
|


|
Name
|
|
|
Quantity
|
167 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
317.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
415 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 1-L 3-necked round-bottom flask purged
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an inert atmosphere of nitrogen
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 4 h at room temperature
|
|
Duration
|
4 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under vacuum
|
|
Type
|
STIRRING
|
|
Details
|
with stirring at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed with 2×500 mL of HCl (10%) and 1×500 mL of brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture was dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 500 mL of petroleum ether/ethyl acetate=5:1
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 205 g (85%) of 4-nitro-N-phenylbenzamide as light yellow solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |